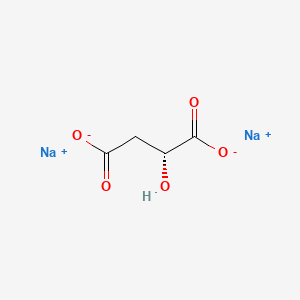Sodium malate, (+)-
CAS No.: 51209-20-2
Cat. No.: VC1894901
Molecular Formula: C4H4Na2O5
Molecular Weight: 178.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51209-20-2 |
|---|---|
| Molecular Formula | C4H4Na2O5 |
| Molecular Weight | 178.05 g/mol |
| IUPAC Name | disodium;(2R)-2-hydroxybutanedioate |
| Standard InChI | InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
| Standard InChI Key | WPUMTJGUQUYPIV-YBBRRFGFSA-L |
| Isomeric SMILES | C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
| SMILES | C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Basic Information
Sodium malate, (+)- is identified by the PubChem CID 12784032 and CAS number 51209-20-2. It is the disodium salt of (R)-malic acid, with the systematic name disodium;(2R)-2-hydroxybutanedioate. This compound contains an (R)-malate(2-) ion, representing its specific stereochemical configuration .
Nomenclature and Synonyms
The compound is known by several synonyms including:
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | Na₂C₄H₄O₅ |
| Molecular Weight | 178.05 g/mol |
| Physical Appearance | Odorless white crystalline powder |
| Solubility | Freely soluble in water |
| Taste | Similar to sodium chloride (table salt) |
| Parent Compound | D-Malic acid (CID 92824) |
| Structure Type | Organic sodium salt |
| Stereochemistry | R-configuration (dextrorotatory) |
Sodium malate, (+)- appears as an odorless white crystalline powder that dissolves readily in water. One of its distinctive characteristics is a taste profile similar to sodium chloride (table salt), which contributes to its utility in certain applications .
Structural Chemistry
Stereochemistry
The (+)- designation in the compound name refers to its dextrorotatory nature, indicating that it rotates plane-polarized light to the right. This optical activity corresponds to the R-configuration at the stereocenter of the malic acid component. This specific stereochemistry is critical as it differentiates this compound from other malate salts and influences its biological interactions .
Molecular Structure
The molecular structure consists of a four-carbon backbone with a hydroxyl group on the second carbon and carboxylate groups at both terminal carbons. Both carboxyl groups are neutralized by sodium ions, creating the disodium salt form. The parent compound is D-malic acid, which provides the structural foundation for sodium malate, (+)- .
Applications in Food Industry
Food Additive Functions
In the food industry, sodium malate serves as an important additive with the European designation E350. Its primary functions include:
Sensory Properties
The compound's taste similarity to sodium chloride makes it valuable in food formulations where a salt-like flavor profile is desired without increasing actual sodium chloride content. This property has implications for reduced-sodium food products while maintaining palatability .
Pharmaceutical Applications
Formulation Properties
In pharmaceutical applications, sodium malate, (+)- demonstrates significant utility as:
-
A buffering agent in drug formulations
-
A stabilizer for active pharmaceutical ingredients (APIs)
-
An excipient that enhances drug solubility and stability
-
A compound that supports bioavailability of active ingredients
Nephroprotective Effects in Chemotherapy
One of the most promising research areas for sodium malate involves its protective effects against cisplatin-induced nephrotoxicity. Cisplatin (CDDP) is a widely used chemotherapeutic agent with significant kidney toxicity as its primary side effect. Research has revealed several important findings:
-
Maximum protective effect occurs when sodium malate is administered simultaneously with cisplatin or 30 minutes before cisplatin administration
-
The protective effect diminishes significantly when sodium malate is administered after cisplatin
-
Approximately 40% of administered cisplatin converts to diamminoplatinum(II) malate (DPM) in the blood when combined with sodium malate
-
DPM maintains equivalent antitumor efficacy while producing substantially reduced nephrotoxicity
-
When administered with cisplatin, sodium malate reduces platinum accumulation in the kidney by approximately 55% compared to cisplatin alone
-
Importantly, this reduction in kidney platinum accumulation occurs without altering platinum accumulation in tumor tissue, preserving therapeutic efficacy
These findings suggest potential clinical applications for sodium malate as an adjunctive agent in cisplatin-based chemotherapy regimens, potentially allowing for reduced toxicity while maintaining anticancer effects.
Cosmetic Applications
pH Adjustment
The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated sodium malate for cosmetic applications and concluded that it is safe specifically as a pH adjuster in cosmetic formulations. This function leverages the compound's acid-base properties to maintain optimal pH levels in various cosmetic products .
Skin Conditioning Properties
-
Concentration of use data
-
Dermal irritation and sensitization data
Market Trends and Regional Analysis
Global Market Distribution
The market for sodium malate, (+)- shows distinct regional patterns in adoption and growth:
-
North America leads the market, supported by substantial investments in pharmaceutical research and development
-
European markets follow closely, with increasing utilization across various therapeutic areas and stringent regulatory oversight
-
Asia-Pacific regions are experiencing rapid growth in sodium malate applications, particularly in pharmaceutical development, with countries like India and China making significant R&D investments
Research and Development Trends
Recent trends indicate expanding applications in pharmaceutical formulations, particularly as researchers continue to explore the compound's potential in:
-
Reducing toxicity of other pharmaceutical agents
-
Enhancing drug stability and bioavailability
Future Research Directions
Pharmaceutical Development Opportunities
Future research may focus on:
-
Optimizing dosing and timing of sodium malate administration with cisplatin and other nephrotoxic drugs
-
Exploring potential protective effects against other drug-induced toxicities
-
Developing novel formulations that maximize the beneficial properties of sodium malate
Expanding Applications
As understanding of sodium malate, (+)- continues to evolve, opportunities for new applications may emerge in:
-
Advanced drug delivery systems
-
Specialized food formulations
-
Novel cosmetic products with enhanced stability and performance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume